molecular formula C7H17NO2 B13767154 3-(1-Methoxypropan-2-yloxy)propan-1-amine CAS No. 55759-85-8

3-(1-Methoxypropan-2-yloxy)propan-1-amine

Cat. No.: B13767154
CAS No.: 55759-85-8
M. Wt: 147.22 g/mol
InChI Key: KRFFDNVOHOVALI-UHFFFAOYSA-N
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Description

3-(1-Methoxypropan-2-yloxy)propan-1-amine is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . This amine features a primary amino group and multiple ether linkages within its structure, contributing to a topological polar surface area of 44.5 Ų . These molecular characteristics suggest potential for use as a synthetic intermediate or a building block in organic synthesis. Structurally similar alkoxypropylamine compounds are utilized in the formulation of emulsifiable concentrates for phenoxy-alkanoic acid herbicides, functioning as amine partners for salt formation . The presence of both amine and ether-oxygen atoms in its structure makes it a candidate for studying molecular interactions in various chemical and material science contexts. Researchers may employ this compound in the development of new agrochemical formulations or in fundamental studies exploring structure-activity relationships. This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for household use.

Properties

CAS No.

55759-85-8

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

3-(1-methoxypropan-2-yloxy)propan-1-amine

InChI

InChI=1S/C7H17NO2/c1-7(6-9-2)10-5-3-4-8/h7H,3-6,8H2,1-2H3

InChI Key

KRFFDNVOHOVALI-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OCCCN

Origin of Product

United States

Contemporary Relevance and Research Interest in Ether Amine Hybrid Molecules

The field of organic chemistry has shown a sustained interest in hybrid molecules, where two or more distinct functional groups coexist within a single molecular framework. Ether-amine hybrids are a prime example, offering a synergistic combination of properties that are not typically found in monofunctional compounds. The amine group provides reactivity for forming C-N bonds, acting as a base or nucleophile, while the ether linkage imparts flexibility, polarity, and potential for coordination with cations.

Research into ether-amine molecules is driven by their diverse applications across multiple sectors:

Polymer and Materials Science : Ether-amines are crucial components in the synthesis of advanced polymers. For instance, they are used as curing agents for epoxy resins, initiating cross-linking reactions that lead to durable and thermally stable materials. google.com Their bifunctional nature allows them to be incorporated into complex polymer architectures like hyperbranched poly(ether amine)s (hPEAs), which can be used to fabricate hybrid hydrogels for the selective adsorption of molecules and dye separation. researchgate.net Furthermore, their use in organic-inorganic hybrid sol-gel materials is being explored for applications in optics and electronics, where the ether-amine component influences properties like ionic conductivity. mdpi.com

Catalysis and Synthesis : The dual functionality of ether-amines makes them valuable in catalysis. They can act as bifunctional catalysts, where one part of the molecule binds to a substrate while the other catalyzes a reaction. acs.org For example, aminoboronic acids, which feature an amine and a boronic acid, have been shown to catalyze direct amide formation. acs.org The principles of bifunctional catalysis are being applied in the synthesis of complex molecules, including N-heterocycles from alkenes and in challenging enantioselective reactions. ox.ac.uknih.govnih.gov

Intermediates in Medicinal Chemistry : The structural motif of an ether-amine is found in many biologically active compounds. Consequently, simpler ether-amine molecules serve as key intermediates in the synthesis of pharmaceuticals. The specific arrangement and distance between the ether and amine groups can be critical for a molecule's interaction with biological targets.

Industrial Applications : On a larger scale, ether amines are employed as surfactants, corrosion inhibitors in the oil and gas industry, and fuel additives. google.com Their ability to improve solubility and liquidity is a desirable property in many formulations. google.com

The contemporary interest in these molecules stems from their modularity. The synthesis of ether amines can be adapted to control the length and branching of the carbon chains separating the functional groups, allowing for the fine-tuning of their physical and chemical properties. This adaptability makes them powerful tools for chemists designing molecules for specific and sophisticated applications.

The table below summarizes the key areas of research and application for this class of compounds.

Research AreaSpecific Application or Interest
Polymer Chemistry Curing agents for epoxy resins, synthesis of hybrid hydrogels, components of organic-inorganic hybrid sol-gel materials. google.comresearchgate.netmdpi.com
Organic Synthesis Bifunctional catalysis, intermediates for N-heterocycles, building blocks for complex bioactive molecules. acs.orgox.ac.uknih.gov
Medicinal Chemistry Scaffolds and intermediates for the synthesis of pharmacologically active agents.
Industrial Chemistry Surfactants, corrosion inhibitors, fuel additives, improving liquidity and solubility in formulations. google.com

Advanced Synthetic Methodologies for 3 1 Methoxypropan 2 Yloxy Propan 1 Amine and Its Analogs

Classical Organic Synthesis Routes

Traditional synthetic strategies for molecules like 3-(1-methoxypropan-2-yloxy)propan-1-amine rely on well-established reactions that build the molecule step-by-step. These methods are valued for their reliability and adaptability to a wide range of substrates.

Alkylation Strategies for Ether Formation

The formation of the ether bond is a critical step in the synthesis of this compound. The Williamson ether synthesis is a primary and widely used method for this transformation, involving the reaction of an alkoxide with a primary alkyl halide. francis-press.compnu.ac.ir

The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an electrophilic alkyl halide. For the synthesis of the target molecule's backbone, this could involve the reaction of the sodium salt of 1-methoxypropan-2-ol with a 3-halopropanol derivative. The choice of base, solvent, and temperature is crucial for optimizing the yield and minimizing side reactions, such as elimination. pnu.ac.ir Polar aprotic solvents like DMSO or DMF are often preferred as they effectively solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive. francis-press.compnu.ac.ir

Table 1: Representative Conditions for Williamson Ether Synthesis

Reactants Base Solvent Temperature (°C) Yield (%)
Benzyl alcohol + Ethyl iodide K₂CO₃ DMSO 50 90
Phenol + Benzyl halide K₂CO₃ DMSO 50 >90

This table presents generalized data from sources discussing ether synthesis methodologies. pnu.ac.irgoogle.com

Amination Reactions for Primary Amine Introduction

Several classical methods exist for introducing a primary amine group onto an alkyl chain. Reductive amination is a highly effective one-step method for converting aldehydes or ketones into amines. libretexts.org This process involves the reaction of a carbonyl compound with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.orgorganic-chemistry.org

Another robust method is the Gabriel synthesis, which provides a pathway to primary amines while avoiding the overalkylation often seen in direct reactions of alkyl halides with ammonia. chemistrysteps.comuomustansiriyah.edu.iq This multi-step process begins with the alkylation of potassium phthalimide (B116566). The resulting N-alkyl phthalimide is then cleaved, typically through hydrolysis or hydrazinolysis, to release the desired primary amine. chemistrysteps.com For the target molecule, a precursor such as 3-(1-methoxypropan-2-yloxy)propyl halide could be reacted with potassium phthalimide.

A more direct industrial approach involves the reaction of an alcohol with ammonia over a catalyst at elevated temperature and pressure. For instance, 3-methoxypropylamine (B165612) can be prepared from 3-methoxypropanol and ammonia, showcasing a direct conversion route from an alcohol to an amine. google.com

Multi-Step Synthesis from Readily Available Precursors

A complete synthesis of this compound from simple, commercially available starting materials would logically combine the aforementioned strategies. A plausible synthetic route could start from 1,3-propanediol (B51772).

Selective Alkylation: The first step would involve the selective mono-methylation of one of the hydroxyl groups of a suitable propane-diol precursor. For example, 1,3-propanediol can be alkylated with methyl chloride in the presence of a base to yield 3-methoxy-1-propanol. google.com

Conversion to a Leaving Group: The remaining hydroxyl group would then be converted into a good leaving group, for instance, by tosylation or conversion to an alkyl halide (e.g., using SOCl₂ or PBr₃).

Ether Formation: The resulting compound would then be reacted with the alkoxide of 1-methoxypropan-2-ol in a Williamson ether synthesis.

Amine Introduction: Alternatively, a precursor like 3-methoxypropanol could be oxidized to 3-methoxypropanal. This aldehyde could then undergo reductive amination with ammonia to yield 3-methoxypropylamine, a structural analog. google.com To build the final target molecule, an intermediate containing the complete ether backbone would be converted to an aldehyde or ketone, followed by reductive amination.

These multi-step sequences allow for the systematic construction of the target molecule, with purification of intermediates at each stage to ensure the final product's purity. tue.nl

Chemoenzymatic and Biocatalytic Approaches

Modern synthetic chemistry increasingly utilizes enzymes as catalysts to achieve high selectivity and efficiency under mild conditions, offering a green alternative to classical methods. oup.com For the synthesis of chiral amines, in particular, biocatalysis provides unparalleled stereochemical control.

Application of Amine Dehydrogenases in Chiral Amine Synthesis

Amine dehydrogenases (AmDHs) are a powerful class of enzymes for the asymmetric synthesis of chiral amines. nih.govresearchgate.net They catalyze the reductive amination of a prochiral ketone or aldehyde, using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.gov This process generates a chiral amine with high enantiomeric excess (ee) and produces water as the only byproduct, making it an atom-economical and environmentally friendly method. researchgate.net

The synthesis of chiral analogs of the target molecule, such as (S)-1-methoxypropan-2-amine, has been successfully demonstrated using an amine dehydrogenase. researchgate.net The general reaction involves the enzymatic conversion of a ketone precursor (e.g., 1-methoxy-2-propanone) into the corresponding chiral amine. nih.govnih.gov To make the process economically viable, the expensive nicotinamide cofactor is regenerated in situ using a coupled-enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govfrontiersin.org

Table 2: Performance of Amine Dehydrogenases in Chiral Amine Synthesis

Enzyme Substrate Conversion (%) Enantiomeric Excess (ee %)
Bb-PhAmDH (para-fluorophenyl)acetone 93 >99 (R)
Engineered AmDH 1-hydroxy-2-butanone 91-99 >99 (S)

Data compiled from studies on various engineered amine dehydrogenases. nih.govfrontiersin.orgrsc.org

Enzyme Engineering for Optimized Stereoselectivity and Yield

While naturally occurring AmDHs exist, their substrate scope is often limited. iiserpune.ac.in Consequently, protein engineering has become a vital tool to develop robust biocatalysts for industrial applications. nih.gov Many of the most effective AmDHs used today have been engineered from amino acid dehydrogenases (AADHs), such as leucine (B10760876) dehydrogenase (LeuDH) or phenylalanine dehydrogenase (PheDH). iiserpune.ac.inresearchgate.net

By introducing specific mutations into the active site of an AADH, scientists can alter its substrate specificity, enabling it to accept ketones instead of its native α-keto acids. nih.govresearchgate.net Further rounds of directed evolution or rational design can then be applied to enhance the enzyme's catalytic efficiency (kcat/Km), thermostability, and stereoselectivity toward a specific non-native substrate. frontiersin.orgrsc.org For example, iterative saturation mutagenesis strategies have been used to significantly improve the activity of engineered AmDHs for the synthesis of chiral amino alcohols, achieving higher conversions and turnover numbers while maintaining perfect enantioselectivity. frontiersin.org These engineered biocatalysts expand the toolbox available for producing high-value, enantiopure amines and their derivatives. rsc.org

Process Optimization for Biocatalytic Production

Biocatalysis is an increasingly vital methodology for the synthesis of chiral amines, offering significant advantages over traditional chemical routes, such as high stereoselectivity and milder, more sustainable reaction conditions. nih.govtandfonline.com While direct biocatalytic synthesis of the complete "this compound" molecule is not extensively documented, substantial research has focused on the efficient production of its key chiral precursor, (S)-1-methoxypropan-2-amine. This precursor is a critical component in the manufacture of important agrochemicals, driving intensive research into process optimization. chimia.chresearchgate.net

The primary biocatalytic route to (S)-1-methoxypropan-2-amine is the asymmetric amination of methoxyacetone (B41198) using enzymes like transaminases or amine dehydrogenases (AmDHs). chimia.chfrontiersin.org The optimization of this biotransformation is a multifaceted challenge, involving the integration of molecular biology, enzymology, and reaction engineering to overcome limitations related to enzyme kinetics, stability, and reaction thermodynamics. chimia.chresearchgate.net

Key strategies in process optimization include:

Enzyme Selection and Engineering: Wild-type AmDHs have demonstrated efficiency in producing (S)-1-methoxypropan-2-amine with high enantioselectivity. frontiersin.org Further improvements are achieved through protein engineering techniques like directed evolution, which can enhance enzyme stability, activity, and substrate scope. nih.govtandfonline.comresearchgate.net

Cofactor Regeneration: Many enzymatic aminations require expensive cofactors (e.g., NAD(P)H). Establishing efficient in-situ cofactor regeneration systems is crucial for economic viability. researchgate.netnih.gov

Reaction Condition Optimization: Factors such as pH, temperature, substrate concentration, and product inhibition must be carefully controlled. For instance, a high-productivity process was developed involving a vacuum reaction at 50°C to shift the reaction equilibrium by removing byproducts, thereby achieving a high concentration of the desired product. chimia.chresearchgate.net

Enzyme Immobilization: Immobilizing enzymes on solid supports can enhance their stability and allow for easier recovery and reuse, which is critical for industrial-scale continuous processes. nih.gov

Research has led to the development of highly efficient, scalable biocatalytic processes. Semi-preparative scale-up experiments have been successfully conducted at high substrate concentrations, demonstrating the industrial feasibility of this green alternative. frontiersin.org

Enzyme/ProcessSubstrateSubstrate Conc.ConversionEnantiomeric Excess (ee)Product TiterReference
Optimized TransaminaseMethoxyacetone-97%>99%2M (18 wt%) chimia.chresearchgate.net
MsmeAmDHMethoxyacetone150 mM88.3%98.6%~132 mM frontiersin.orgresearchgate.net

Emerging Synthetic Techniques

Flow Chemistry Applications in Ether-Amine Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control, safety, and scalability for chemical synthesis. rsc.orgtue.nl This technology is particularly advantageous for the production of fine chemicals and active pharmaceutical ingredients (APIs), as it allows for precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to improved yield and selectivity. rsc.orgnih.gov

For the synthesis of ether-amines like this compound, flow chemistry offers several potential benefits. The synthesis of this molecule involves the formation of both an ether (C-O) and an amine (C-N) bond. Flow reactors can facilitate these transformations with high efficiency. For example, Williamson ether synthesis, a common method for forming C-O bonds, can be intensified in a flow setup, often using a packed-bed reactor containing a solid-supported base to drive the reaction. Similarly, amination reactions can be performed safely and efficiently, even when using hazardous reagents or generating unstable intermediates. nih.gov

Key advantages of applying flow chemistry to ether-amine synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, minimizing the risks associated with exothermic reactions or hazardous reagents. rsc.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior temperature control and efficient mixing, preventing the formation of hotspots and byproducts. rsc.org

Scalability: Scaling up a flow process, often through "numbering-up" (running multiple reactors in parallel), is typically more straightforward and predictable than scaling up a batch reaction. rsc.org

ParameterDescriptionAdvantage in Ether-Amine Synthesis
Reactor TypePacked-Bed Reactor (PBR), Microreactor, Tube-in-Tube ReactorEnables use of immobilized catalysts/reagents; excellent for gas-liquid reactions (e.g., amination with ammonia). rsc.org
Temperature ControlSuperior heat exchange allows for highly exothermic or cryogenic reactions.Precise control over etherification and amination steps, minimizing side reactions.
Residence TimePrecisely controlled from seconds to hours.Optimizes conversion and selectivity, preventing degradation of sensitive intermediates.
Pressure HandlingCan safely operate at elevated pressures.Allows for superheating of solvents to accelerate reaction rates and enables reactions with gaseous reagents like ammonia.

Photocatalytic or Electrocatalytic Methodologies

Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. princeton.edu This technique utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from common functional groups. rsc.org This approach is particularly relevant for constructing C-N bonds, a critical step in the synthesis of many high-value nitrogenous compounds. rsc.orgthieme-connect.com

Photocatalytic methods offer novel pathways for amination reactions that are often complementary to traditional metal-catalyzed cross-coupling. thieme-connect.com These reactions can proceed at room temperature, use abundant light as an energy source, and exhibit high functional group tolerance. The strategies often involve the photocatalytic generation of nitrogen-centered or carbon-centered radicals that can couple to form the desired C-N bond. nih.govresearchgate.net While a specific photocatalytic route to this compound has not been detailed, the principles are broadly applicable to the synthesis of complex amines.

Electrocatalysis

Electrosynthesis offers a sustainable and reagent-free alternative for driving chemical transformations by using electrical current as the driving force. nih.gov This method can be applied to both the formation of C-O bonds (etherification) and C-N bonds (amination), making it a promising strategy for the synthesis of ether-amines. researchgate.netnih.gov

Electrochemical approaches can generate reactive intermediates that would be difficult to access through conventional means. For example, the anodic oxidation of alcohols can generate carbocations for ether synthesis, while the cathodic reduction of imines or other nitrogen-containing precursors can lead to the formation of amines. acs.orgacs.org The key advantages of electrocatalysis include:

Sustainability: It avoids the use of stoichiometric chemical oxidants or reductants, reducing waste. nih.gov

High Selectivity: By precisely controlling the electrode potential, it is often possible to selectively target a specific functional group in a complex molecule.

Safety: Electrochemical reactions can be performed at ambient temperature and pressure, avoiding the hazards associated with many traditional synthetic methods.

Recent advancements have demonstrated the electrochemical synthesis of hindered amines and the coupling of various nitrogen sources with organic substrates, highlighting the potential of this technology for assembling complex molecular architectures. nih.govacs.orgacs.org

MethodologyPrincipleApplication in Ether-Amine SynthesisKey Advantages
PhotocatalysisUses light to generate radical intermediates for bond formation. princeton.eduConstruction of C-N bonds via coupling of nitrogen and carbon radicals. rsc.orgMild reaction conditions, high functional group tolerance, unique reactivity.
ElectrocatalysisUses electricity to drive oxidation and reduction reactions. nih.govCan facilitate both C-O bond formation (etherification) and C-N bond formation (amination). oaepublish.comnih.govrsc.orgAvoids chemical reagents, high selectivity via potential control, sustainable.

Comprehensive Investigation of Chemical Reactivity and Transformation Pathways

Reactivity at the Amine Center

The primary amine group in 3-(1-Methoxypropan-2-yloxy)propan-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. This inherent reactivity allows it to participate in a wide array of chemical reactions.

Nucleophilic Reactivity in Carbonyl Additions and Condensations

The primary amine functionality of this compound enables it to act as a potent nucleophile in reactions with carbonyl compounds, such as aldehydes and ketones. The initial step involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. vot.placs.org This reaction is typically reversible and is often catalyzed by acid. vot.plresearchgate.net

The subsequent pathway of the carbinolamine intermediate depends on the reaction conditions. Under conditions where water is removed, the carbinolamine can undergo dehydration to form an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. acs.orgresearchgate.net The formation of imines is a crucial transformation in organic synthesis, providing a route to various other nitrogen-containing compounds.

Table 1: General Reactivity of Primary Amines with Carbonyl Compounds

Reactant Product Conditions
Aldehyde Imine Acid catalyst, removal of water

This table represents the general reactivity of primary amines and is expected to be applicable to this compound.

Salt Formation and Derivatization for Purification or Further Reactions

The basic nature of the primary amine allows this compound to react with acids to form ammonium (B1175870) salts. This property is frequently exploited for the purification of amines. bldpharm.com By treating a crude mixture containing the amine with an acid, the water-soluble ammonium salt is formed, which can then be separated from non-basic impurities. Subsequent treatment with a base regenerates the pure amine.

Commonly used acids for salt formation include hydrochloric acid, sulfuric acid, and various organic acids. The choice of acid can be tailored to the specific properties of the amine and the desired salt. For instance, the formation of crystalline salts can aid in purification by recrystallization.

Amidation and Urethane (B1682113) Formation

Amidation: this compound can react with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form amides. The direct reaction with a carboxylic acid typically requires high temperatures to drive off the water formed, or the use of coupling agents that activate the carboxylic acid. acs.orgmasterorganicchemistry.com The reaction with more reactive acyl chlorides or anhydrides proceeds more readily, often at room temperature. masterorganicchemistry.com

Urethane Formation: The reaction of the primary amine with isocyanates yields urethanes (also known as carbamates). This reaction is fundamental to the production of polyurethane polymers. The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, resulting in the formation of a stable urethane linkage. researchgate.netmdpi.com The presence of the ether moiety in this compound could potentially influence the properties of the resulting polyurethanes, for instance by imparting flexibility. Amine catalysts are often employed to control the rate of urethane formation. researchgate.netresearchgate.net

Reactivity of the Ether Moiety

The ether group in this compound is generally less reactive than the primary amine. However, under specific conditions, it can undergo cleavage or participate in polymerization reactions.

Potential for Ether Cleavage Reactions

Ethers are known for their general stability, but their cleavage can be achieved under harsh conditions, typically in the presence of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). google.com The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. This can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. Given the primary and secondary nature of the carbons attached to the ether oxygen in this compound, an S(_N)2 mechanism is the more likely pathway for cleavage.

It is important to note that the conditions required for ether cleavage are typically vigorous and may also affect other functional groups present in the molecule, such as the amine group, which would be protonated under these acidic conditions.

Role in Ring-Opening Polymerizations

While the amine group is more likely to act as an initiator in ring-opening polymerizations (ROP), the ether oxygen, with its lone pairs of electrons, can also play a role. wikipedia.org In cationic ring-opening polymerization, for example, the ether oxygen can be attacked by an electrophile, leading to an activated monomer that can then be attacked by another monomer. acs.orgyoutube.com

Amines themselves can act as initiators for the ROP of certain cyclic monomers like lactones and epoxides. vot.plwikipedia.org Therefore, this compound has the potential to be used as an initiator in the synthesis of polymers such as polyesters and polyethers. The presence of both the initiating amine group and the flexible ether chain within the same molecule could be advantageous for creating polymers with specific architectures and properties.

Intermolecular and Intramucosal Interactions of this compound

The intermolecular and intramolecular interactions of this compound are dictated by the presence of a primary amine, an ether linkage, and a methoxy (B1213986) group. These functional groups influence the compound's physical properties and reactivity through various non-covalent interactions, primarily hydrogen bonding, and determine its three-dimensional structure through conformational flexibility.

Hydrogen Bonding Characteristics

This compound possesses both hydrogen bond donor and acceptor sites, allowing for a complex network of intermolecular and intramolecular hydrogen bonds.

The primary amine group (-NH2) is the principal hydrogen bond donor, with two hydrogen atoms capable of forming hydrogen bonds with electronegative atoms such as oxygen or nitrogen on adjacent molecules. The nitrogen atom of the amine group, with its lone pair of electrons, also acts as a hydrogen bond acceptor.

The ether oxygen atoms—one in the main chain and one in the methoxy group—are significant hydrogen bond acceptors. The lone pairs of electrons on these oxygen atoms can interact with hydrogen bond donors, including the amine groups of neighboring molecules or protic solvents.

These hydrogen bonding capabilities are expected to contribute significantly to the physical properties of the compound, such as its boiling point and solubility in polar solvents. Intermolecular hydrogen bonding between the amine group of one molecule and the ether or methoxy oxygen of another leads to the formation of dimers and larger aggregates in the condensed phase.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Interaction TypeDonor GroupAcceptor Group
IntermolecularPrimary Amine (-NH2)Ether Oxygen (-O-)
IntermolecularPrimary Amine (-NH2)Methoxy Oxygen (-OCH3)
IntermolecularPrimary Amine (-NH2)Primary Amine (-NH2)
IntramolecularPrimary Amine (-NH2)Ether Oxygen (-O-)

Conformational Analysis and Rotational Isomerism

Rotation around the C-O and C-C bonds gives rise to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance between adjacent groups and potential intramolecular interactions, such as hydrogen bonding.

The most stable conformers are generally those that minimize steric repulsion between the bulkier substituents. For instance, an anti-periplanar arrangement of the largest groups around a given C-C or C-O bond is typically favored. Gauche interactions, where bulky groups are separated by a dihedral angle of 60°, introduce some steric strain and are therefore higher in energy.

Computational modeling would be necessary to precisely determine the energy differences between various conformers and the energy barriers for their interconversion. However, a qualitative analysis suggests a dynamic equilibrium between multiple low-energy conformations at room temperature. The presence of intramolecular hydrogen bonding can further stabilize specific gauche conformations, creating a more folded structure.

Table 2: Theoretical Torsional Barriers for Key Rotational Bonds in this compound

Rotational BondType of InteractionEstimated Energy Barrier (kJ/mol)
C-C (propyl chain)Gauche vs. Anti3.8 - 6.0
C-O (ether linkage)Staggered vs. Eclipsed4.0 - 8.0
C-N (amine linkage)Staggered vs. Eclipsed8.4 - 12.0

Note: The values presented in this table are theoretical estimations based on analogous structures and are intended for illustrative purposes. Actual experimental or computational values may differ.

Stereochemical Implications and Enantioselective Synthesis

Identification of Chiral Centers and Stereoisomers

The molecular structure of 3-(1-Methoxypropan-2-yloxy)propan-1-amine features a single stereogenic center, also known as a chiral center. This center is located at the second carbon atom of the propan-2-yloxy moiety.

Table 1: Analysis of the Chiral Center in this compound

Carbon Atom Group 1 Group 2 Group 3 Group 4 Chirality

Due to the presence of one chiral center, the compound can exist as a pair of enantiomers: (R)-3-(1-Methoxypropan-2-yloxy)propan-1-amine and (S)-3-(1-Methoxypropan-2-yloxy)propan-1-amine. These two molecules are non-superimposable mirror images of each other. A mixture containing equal amounts of both enantiomers is known as a racemate or racemic mixture. The synthesis of a single, pure enantiomer is crucial for applications where stereochemistry dictates function.

Strategies for Enantioselective Synthesis

The production of a single enantiomer of a chiral compound requires specialized synthetic methods that can control the stereochemical outcome of a reaction. These methods, collectively known as asymmetric synthesis, include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

A well-established strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This is a chiral molecule that is covalently attached to an achiral substrate to create a diastereomeric intermediate. wikipedia.orgnih.gov The inherent chirality of the auxiliary then directs subsequent chemical transformations to favor the formation of one stereoisomer over the other. After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Prominent examples of chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine and pseudoephenamine, and sulfur-based auxiliaries like camphorsultam. wikipedia.orgnih.govscielo.org.mx For the synthesis of this compound, a precursor could be attached to a chiral auxiliary. The steric hindrance and electronic properties of the auxiliary would then guide the diastereoselective introduction of a key functional group, establishing the chiral center. Finally, cleavage of the auxiliary would yield the enantiomerically enriched target amine.

Asymmetric catalysis is a powerful tool for generating chiral molecules, offering high efficiency and atom economy. This approach utilizes a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. For the synthesis of chiral amines, the asymmetric hydrogenation of prochiral imines is one of the most direct and effective methods. nih.gov

This process typically involves a transition metal catalyst (such as rhodium, iridium, or ruthenium) complexed with a chiral ligand. In a potential synthesis for this compound, a precursor imine could be subjected to hydrogenation. The chiral ligand-metal complex would coordinate to the imine in a way that favors the delivery of hydrogen to one face of the C=N double bond, leading to the preferential formation of either the (R)- or (S)-amine. nih.gov The development of chiral primary amine-based organocatalysts has also emerged as a versatile strategy in asymmetric synthesis. rsc.orgrsc.org

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. diva-portal.org For chiral amine synthesis, amine dehydrogenases (AmDHs) and transaminases (ATAs) are particularly valuable. diva-portal.org These enzymes can catalyze the reductive amination of ketones with exceptional enantioselectivity under mild, environmentally benign conditions. diva-portal.org

Significant research has demonstrated the efficacy of this approach for a structurally similar compound, (S)-1-methoxypropan-2-amine, also known as (S)-MOIPA. Studies have shown that wild-type AmDHs, such as those from Mycobacterium smegmatis (MsmeAmDH), can convert the precursor ketone (1-methoxypropan-2-one) into the corresponding (S)-amine with high conversion rates and excellent enantiomeric excess (ee), often exceeding 98%. frontiersin.orgyork.ac.ukwhiterose.ac.uk This biocatalytic reductive amination has been successfully conducted at preparative scales, highlighting its industrial viability. frontiersin.orgwhiterose.ac.uk Given this success, a similar enzymatic strategy could be readily adapted for the enantioselective synthesis of this compound by starting with the appropriate ketone precursor.

Table 2: Research Findings on Biocatalytic Synthesis of a Related Chiral Amine

Enzyme Precursor Substrate Product Enantiomeric Excess (ee) Key Finding Source
Amine Dehydrogenase (MsmeAmDH) 1-methoxypropan-2-one (S)-1-methoxypropan-2-amine 98.1% Wild-type AmDHs are highly efficient for synthesizing small, functionalized chiral amines. frontiersin.orgyork.ac.uk

Determination of Enantiomeric Excess and Absolute Configuration

After a chiral synthesis, it is essential to determine the enantiomeric purity of the product. Enantiomeric excess (ee) is a measure of this purity, calculated as the percentage difference between the amounts of the two enantiomers.

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed. researchgate.netcsfarmacie.cz

The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface. csfarmacie.cz Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. This differential interaction causes one enantiomer to travel through the chromatography column more slowly than the other, resulting in their separation.

For the analysis of this compound, a method would be developed by screening various CSPs, such as those based on derivatized cyclodextrins or macrocyclic antibiotics, which are effective for separating chiral amines. chromatographyonline.com Once a suitable column and mobile phase are identified, the two enantiomers will appear as distinct peaks in the chromatogram. The enantiomeric excess can then be accurately calculated by integrating the areas of these two peaks. For GC analysis, it is sometimes necessary to first derivatize the amine to increase its volatility. researchgate.net

Chiroptical Methods

Chiroptical methods are indispensable for the characterization of chiral molecules like this compound, allowing for the determination of enantiomeric purity and absolute configuration. The primary techniques used for such analysis are optical rotation and circular dichroism.

Optical Rotation

Optical rotation measures the rotation of the plane of polarized light as it passes through a sample of a chiral compound. wikipedia.org Each enantiomer of a chiral molecule will rotate the plane of polarized light to an equal but opposite degree. libretexts.org The enantiomer that rotates light in a clockwise direction is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-). pressbooks.pub The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. libretexts.org

While no experimental optical rotation data for this compound is available in the literature, it is possible to predict the sign of rotation based on computational methods and comparison with structurally similar compounds. nih.govnih.gov The magnitude and sign of the optical rotation are highly sensitive to the molecular conformation and the electronic properties of the substituents around the stereocenter.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org A CD spectrum provides information about the stereochemical features of a molecule and is particularly useful for determining the absolute configuration of enantiomers. Chiral amines can be derivatized with a chromophore to induce a CD signal in a convenient spectral region. benthamdirect.com The resulting CD spectrum, often exhibiting characteristic positive or negative Cotton effects, can be compared with theoretical calculations or with the spectra of known compounds to assign the absolute configuration. acs.org

For this compound, which lacks a strong chromophore in its native state, derivatization of the primary amine with a suitable chromophoric reagent would be necessary to obtain a meaningful CD spectrum in the near-UV-visible region. The induced circular dichroism would then reflect the chiral environment of the stereocenter. nsf.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation and quantification of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines. nih.govyakhak.org The separation of the enantiomers of this compound would be essential for determining the enantiomeric excess of a sample produced by enantioselective synthesis.

The following table presents hypothetical, yet realistic, chiroptical data for the enantiomers of this compound, based on values reported for structurally related chiral amines.

Property(R)-enantiomer(S)-enantiomer
Specific Rotation ([α]²⁰_D) Predicted to be negativePredicted to be positive
Circular Dichroism (CD) Expected to show mirror-image spectraExpected to show mirror-image spectra
Chiral HPLC Retention Time t_R1t_R2 (t_R1 ≠ t_R2)

Note: The specific rotation values and the elution order in chiral HPLC are dependent on the solvent and the specific chiral stationary phase used, respectively.

Advanced Spectroscopic and Analytical Characterization in Academic Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 3-(1-Methoxypropan-2-yloxy)propan-1-amine, HRMS would be used to verify its molecular formula, C₇H₁₇NO₂. The calculated exact mass of the protonated molecular ion [M+H]⁺ would be compared against the experimentally measured value, with a match within a few parts per million (ppm) providing strong evidence for the correct formula.

Beyond molecular formula confirmation, HRMS provides critical structural information through the analysis of fragmentation patterns. In tandem with techniques like tandem mass spectrometry (MS/MS), the ionized molecule is induced to break apart into smaller, charged fragments. The precise masses of these fragments help researchers piece together the molecular structure. For this compound, characteristic fragmentation pathways would include cleavage of the ether linkages and fragmentation initiated by the amine group.

Expected Fragmentation Data from High-Resolution Mass Spectrometry:

Fragment Ion Proposed Structure Calculated Exact Mass (m/z)
[C₇H₁₈NO₂]⁺ Protonated Parent Molecule 148.1332
[C₄H₉O]⁺ Loss of aminopropoxy group 73.0648
[C₆H₁₄NO]⁺ Loss of methoxy (B1213986) group 116.1070

This table represents predicted data based on chemical structure, as specific experimental results for this compound are not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the detailed atomic arrangement and connectivity within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each carbon and hydrogen atom.

¹H NMR provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound would be expected to show several distinct signals. The integration of these signals would correspond to the number of protons in each environment, while the splitting pattern (multiplicity) would reveal the number of adjacent protons, following the n+1 rule.

¹³C NMR provides a count of the number of non-equivalent carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for a direct count of the carbon environments.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments:

Atom Position Predicted ¹H Chemical Shift (ppm), Multiplicity Predicted ¹³C Chemical Shift (ppm)
-CH₂-NH₂ ~2.8, triplet ~40
-CH₂-CH₂-NH₂ ~1.8, quintet ~30
O-CH₂-CH₂- ~3.5, triplet ~70
O-CH(CH₃)- ~3.6, sextet ~75
-CH(CH₃)- ~1.1, doublet ~16
O-CH₂-CH(CH₃)- ~3.4, doublet ~74

Note: This is a predictive table based on standard chemical shift values for similar functional groups. Actual experimental values may vary.

To definitively assign the complex signals in the 1D spectra, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those on adjacent carbons. For instance, a COSY spectrum would show a correlation between the protons of the -CH₂-NH₂ group and the adjacent -CH₂- group in the aminopropyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals for each CH, CH₂, or CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton, such as connecting the methoxy group protons to their neighboring carbon and the carbon across the ether oxygen.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would display characteristic absorption bands for its primary amine and ether functionalities.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3250 (two bands) N-H stretch Primary Amine
2950-2850 C-H stretch Alkyl
1650-1580 N-H bend (scissoring) Primary Amine

This table is based on generally accepted characteristic IR absorption frequencies for the indicated functional groups.

The presence of two distinct bands in the N-H stretching region would be a strong indicator of the primary amine (-NH₂) group. A strong, prominent band in the 1150-1085 cm⁻¹ region would confirm the presence of the C-O-C ether linkage.

Gas Chromatography (GC) for Purity and Isomeric Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC coupled with a detector such as a Flame Ionization Detector (FID) would be the primary method for assessing its purity. A pure sample would ideally show a single, sharp peak in the chromatogram, with the area of the peak being proportional to the amount of the compound present.

A critical application of GC for this compound would be isomeric analysis. The precursor, dipropylene glycol monomethyl ether, is commercially produced as a mixture of four structural isomers. The synthesis of this compound from this precursor would likely result in a corresponding mixture of isomers. A high-resolution GC column would be capable of separating these closely related isomers, allowing for their identification and quantification. For enhanced chromatographic performance and peak shape, derivatization of the amine group, for instance by reaction with trifluoroacetic anhydride (B1165640) (TFAA), is a common strategy in the GC analysis of amines.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate bond lengths, bond angles, and conformational details.

For this compound, which is likely a liquid at ambient temperature, this technique would first require the formation of a suitable crystalline solid. This is typically achieved by preparing a solid salt of the amine, for example, by reacting it with an acid like hydrochloric acid or oxalic acid to form the corresponding ammonium (B1175870) salt. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its covalent structure and isomeric form in the solid state. To date, no public crystal structure data for this compound is available.

Applications As a Versatile Chemical Intermediate and Building Block in Advanced Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis

The unique arrangement of functional groups in 3-(1-Methoxypropan-2-yloxy)propan-1-amine makes it a valuable component in the construction of pharmacologically active compounds. The primary amine offers a reactive site for a multitude of chemical transformations, while the ether group can influence the molecule's solubility, stability, and binding interactions with biological targets.

Substituted benzimidazoles are a prominent class of heterocyclic compounds with a wide range of therapeutic applications, including antiviral, antifungal, and antiulcer activities. nih.gov The synthesis of the benzimidazole (B57391) core often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde, carboxylic acid, or other electrophilic species. organic-chemistry.org

While direct synthesis of benzimidazoles using this compound is not extensively documented, its primary amine functionality allows for its potential use in forming the imidazole (B134444) ring. By analogy to established synthetic routes, it could be envisioned to react with a substituted o-phenylenediamine, potentially after conversion to a suitable electrophilic partner, to introduce the alkoxypropyl side chain onto the benzimidazole scaffold. The general approach for synthesizing N-alkoxy-substituted 2H-benzimidazoles from enamines derived from 2-nitroanilines highlights the versatility of amine derivatives in constructing such heterocyclic systems. nih.gov

Table 1: Examples of Reagents for Benzimidazole Synthesis This table presents examples of reagent classes that could potentially be used in conjunction with derivatives of this compound for the synthesis of substituted benzimidazoles, based on established synthetic methodologies.

Reagent ClassPotential Role in Benzimidazole SynthesisReference
o-PhenylenediaminesForms the core benzene (B151609) and two nitrogen atoms of the benzimidazole ring. organic-chemistry.org
Aldehydes/Carboxylic AcidsReact with o-phenylenediamines to form the 2-substituted benzimidazole. organic-chemistry.org
N-Substituted FormamidesCan serve as a source for the C2 carbon of the benzimidazole ring. organic-chemistry.org

Chiral amines are crucial building blocks in the synthesis of a vast number of pharmaceuticals, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. nih.govnbinno.com The structure of this compound contains a chiral center at the second carbon of the propane (B168953) chain. The enantiomerically pure forms of this compound, therefore, represent valuable chiral synthons.

The synthesis of enantiopure amines can be achieved through various methods, including asymmetric hydrogenation and biocatalytic approaches using enzymes like transaminases. acs.orgnih.gov These methods allow for the selective production of either the (R) or (S) enantiomer of a chiral amine. The resulting optically active this compound can then be incorporated into larger pharmaceutical scaffolds, imparting the desired stereochemistry to the final drug molecule. nbinno.com

Table 2: Methods for the Synthesis of Chiral Amines This table outlines common methods for the synthesis of chiral amines, which could be applied to produce enantiomerically pure this compound.

Synthesis MethodDescriptionKey AdvantagesReference
Asymmetric HydrogenationCatalytic reduction of a prochiral precursor (e.g., an imine) using a chiral catalyst.High enantioselectivity, broad substrate scope. nih.gov
Biocatalysis (e.g., Transaminases)Enzymatic conversion of a ketone to a chiral amine.High stereoselectivity, mild reaction conditions. nih.govwhiterose.ac.uk
Kinetic ResolutionSelective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.Applicable to a wide range of amines. whiterose.ac.uk

The development of new drugs often involves the synthesis of numerous analogues of a lead compound to optimize its pharmacological properties. The bifunctional nature of this compound makes it an attractive building block for creating structural diversity in drug analogues. nih.gov

Contributions to Agrochemical and Specialty Chemical Production

Beyond pharmaceuticals, this compound and structurally related compounds have potential applications in the agrochemical and specialty chemical industries.

There is a continuous need for new and effective herbicides in agriculture. Amine derivatives are a common feature in many herbicidal compounds. For instance, the structurally related 3-methoxypropylamine (B165612) is known to be an intermediate in the synthesis of herbicides. google.com Furthermore, derivatives of p-menthane-7-amine have been synthesized and shown to possess significant herbicidal activity. nih.govrsc.org

The structure of this compound could serve as a scaffold for the development of new herbicidal agents. By modifying the amine functionality or introducing other pharmacophores, it may be possible to design novel compounds with desirable herbicidal properties.

Ether amines and their derivatives are known to have applications as surfactants. google.com Surfactants are essential components in many formulations, including agrochemical products, where they can improve the stability and efficacy of the active ingredients. Herbicidal formulations, for example, often contain etheramine alkoxylate surfactants to enhance their performance. google.com

This compound, with its lipophilic ether portion and hydrophilic amine headgroup, possesses the basic structural requirements of a surfactant. The primary amine can be further functionalized, for example, through alkoxylation, to fine-tune its surfactant properties. Such derivatives could be used to stabilize oil-in-water or water-in-oil emulsions in various industrial applications. nih.govrjptonline.orgnih.gov

Table 3: Potential Industrial Applications of this compound Derivatives This table summarizes the potential applications of derivatives of this compound in various industrial sectors based on the properties of structurally similar compounds.

Industrial SectorPotential ApplicationRationaleReference
AgrochemicalsActive ingredient in herbicidesAmine derivatives are known to exhibit herbicidal activity. google.comnih.govrsc.org
AgrochemicalsSurfactant in formulationsEther amines are used as surfactants in herbicidal compositions. google.com
Specialty ChemicalsEmulsifying agentThe amphiphilic structure is suitable for stabilizing emulsions. nih.govrjptonline.org

Article on "this compound" Cannot Be Generated Due to Lack of Available Information

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature or data corresponding to this specific molecule. The search yielded information on structurally similar but distinct compounds, which cannot be used as a substitute given the specific nature of the request.

The inquiry was structured to gather detailed information on the applications of "this compound" as a versatile chemical intermediate, its role in polymer science and material functionalization, and its use in the development of novel functional materials, including its integration into advanced polymer architectures and its function in ligand design for metal complexation.

Despite employing various search queries related to these applications, no research findings, data tables, or scholarly articles for "this compound" were identified. The information found pertained to other methoxypropylamine derivatives, and adherence to the strict instruction to focus solely on the specified compound prevents the generation of an article based on these tangential results.

Therefore, the requested article focusing on the chemical compound “this compound” cannot be produced at this time due to the absence of relevant and specific data in the public domain.

Theoretical and Computational Investigations of 3 1 Methoxypropan 2 Yloxy Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed insights into the behavior of molecules at the electronic level. For a molecule like 3-(1-Methoxypropan-2-yloxy)propan-1-amine, with its flexible backbone and multiple functional groups (ether and amine), these methods can elucidate its intrinsic properties and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.netmdpi.com It is particularly well-suited for studying reaction mechanisms by locating and characterizing the energies of reactants, products, intermediates, and transition states.

A hypothetical DFT study on this compound could, for instance, investigate its role as a curing agent for epoxy resins. The primary amine group is expected to react with the epoxide ring in a nucleophilic addition reaction. DFT calculations could model this process to determine the reaction pathway and activation energies. For example, a study might use the B3LYP functional with a 6-31G(d,p) basis set to simulate the reaction with a simple epoxide like propylene (B89431) oxide.

The calculations would aim to identify the transition state for the nucleophilic attack of the amine nitrogen on the epoxide carbon. The geometric parameters of this transition state (e.g., forming N-C bond length and breaking C-O bond length) and its associated vibrational frequencies would confirm it as a true first-order saddle point on the potential energy surface.

Table 1: Hypothetical DFT-Calculated Energies for the Reaction of this compound with Propylene Oxide

SpeciesRelative Energy (kcal/mol)
Reactants (Amine + Epoxide)0.00
Transition State+15.2
Product-25.8

This interactive table presents hypothetical energy values for the key stages of the reaction, as would be determined by DFT calculations.

The flexibility of the aliphatic ether chain in this compound means it can adopt numerous conformations. researchgate.netresearchgate.net Understanding the relative energies of these conformers is crucial, as the dominant conformation can influence the molecule's physical properties and reactivity.

A systematic conformational analysis could be performed using ab initio methods like Møller-Plesset perturbation theory (MP2) or more computationally efficient semi-empirical methods. The analysis would involve systematically rotating the dihedral angles of the C-C and C-O bonds in the molecule's backbone and calculating the energy of each resulting conformation. This process generates a potential energy surface, the minima of which correspond to stable conformers. The results would likely show that conformations minimizing steric hindrance and maximizing favorable intramolecular interactions (such as hydrogen bonding between the amine and ether oxygen) are the most stable.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population (%)
A (Anti)180°0.0065.2
B (Gauche)60°1.2520.5
C (Gauche)-60°1.3014.3

This interactive table illustrates the kind of data a conformational analysis would yield, showing the relative stability and population of different spatial arrangements of the molecule.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent or a polymer matrix. acs.orgnih.govosti.gov MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For this compound, MD simulations could be used to study its solvation in different media, such as water or an organic solvent. By simulating a box containing one or more molecules of the amine surrounded by solvent molecules, one can study how the solvent organizes around the solute and how this affects the amine's conformation. For instance, in water, the amine and ether groups would be expected to form hydrogen bonds with water molecules. The radial distribution function (RDF) between the amine nitrogen and water hydrogens could be calculated to quantify this interaction.

MD simulations are also invaluable for studying polyetheramines in bulk, revealing properties like viscosity, diffusion coefficients, and glass transition temperatures, which are crucial for industrial applications. feedsfloor.comvt.edu

Table 3: Hypothetical Radial Distribution Function (RDF) Peak Data from an MD Simulation in Water

Atom PairPeak Distance (Å)Peak Intensity (Arbitrary Units)
N(amine) - H(water)1.82.5
O(ether) - H(water)1.92.1

This interactive table presents hypothetical data from an MD simulation, quantifying the strength and distance of hydrogen bonding interactions in an aqueous solution.

Cheminformatics and QSAR/QSPR Modeling

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are computational techniques that aim to correlate the chemical structure of molecules with their physical properties or biological activities. wikipedia.orgconicet.gov.ar These methods are particularly useful for predicting the properties of new or uncharacterized molecules based on data from known compounds.

QSPR models could be developed to predict key physical properties of this compound and related ether amines. mdpi.com These properties, such as boiling point, viscosity, and solubility, are important for optimizing synthetic procedures and for industrial applications.

A QSPR model for boiling point, for example, would be built using a dataset of amines with known boiling points. For each molecule in the dataset, a set of molecular descriptors would be calculated (e.g., molecular weight, number of hydrogen bond donors, solvent accessible surface area). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to find a mathematical equation that relates these descriptors to the boiling point. This equation could then be used to predict the boiling point of this compound.

Table 4: Hypothetical QSPR Model for Predicting Boiling Point of Aliphatic Ether Amines

DescriptorCoefficient
Molecular Weight0.85
Number of H-bond Donors20.5
Polar Surface Area0.42

This interactive table shows a simplified, hypothetical QSPR model. The predicted boiling point would be calculated as a weighted sum of the descriptor values.

QSAR models are often used in the context of toxicology and drug discovery to predict the biological activity of compounds. nih.govresearchgate.netnih.gov For a primary amine like this compound, a QSAR study might focus on predicting its reactivity as a nucleophile in various reactions.

A hypothetical QSAR model could be developed to predict the reaction rate of primary amines with a standard electrophile. The model would be trained on a dataset of amines with experimentally measured reaction rates. Descriptors for the model could include electronic properties, such as the calculated charge on the nitrogen atom or the energy of the highest occupied molecular orbital (HOMO), as these are related to nucleophilicity. The resulting model could then be used to estimate the reactivity of this compound and guide its use in chemical synthesis.

Table 5: Hypothetical Molecular Descriptors for a QSAR Reactivity Model

CompoundHOMO Energy (eV)Charge on Nitrogen (e)Predicted log(k)
This compound-8.9-0.452.1
Propan-1-amine-9.1-0.481.8
2-Methoxyethan-1-amine-9.0-0.462.0

This interactive table provides hypothetical descriptor values and a predicted reactivity parameter for the target compound and related molecules, as would be generated from a QSAR study.

Future Research Directions and Emerging Perspectives for 3 1 Methoxypropan 2 Yloxy Propan 1 Amine Research

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical manufacturing is a cornerstone of modern chemistry. chemistryjournals.net Future research should prioritize the development of green synthetic pathways to 3-(1-Methoxypropan-2-yloxy)propan-1-amine that align with the principles of green chemistry, such as waste prevention, high atom economy, and the use of renewable resources. chemistryjournals.netnih.gov

Current synthetic approaches to similar ether amines often rely on petroleum-based feedstocks and traditional solvents. A forward-looking research agenda would involve exploring bio-based starting materials, such as propanediols derived from glycerol, a byproduct of biodiesel production. The development of synthetic routes that utilize alternative, safer solvents like water, ionic liquids, or supercritical fluids could drastically reduce the environmental footprint of the synthesis. chemistryjournals.net Furthermore, investigating energy-efficient techniques such as microwave-assisted synthesis could lead to significantly reduced reaction times and energy consumption compared to conventional heating methods. researchgate.net

Green Chemistry StrategyPotential Application in SynthesisAnticipated Benefits
Renewable Feedstocks Use of bio-derived 1-methoxypropan-2-ol and 3-aminopropan-1-ol.Reduced reliance on fossil fuels, lower carbon footprint.
Alternative Solvents Employing water, ionic liquids, or supercritical CO2 as the reaction medium.Minimized use of volatile organic compounds (VOCs), reduced toxicity, and easier product separation. chemistryjournals.net
Energy Efficiency Application of microwave irradiation or flow chemistry processes.Faster reaction rates, lower energy consumption, improved process control and scalability.
Atom Economy Designing catalytic routes that maximize the incorporation of all reactant atoms into the final product.Reduction of chemical waste and byproducts. chemistryjournals.net

Exploration of Novel Catalytic Transformations

Catalysis is central to efficient and selective chemical synthesis. Future investigations should focus on novel catalytic systems to construct the C-O and C-N bonds within this compound with higher efficiency and selectivity.

Recent breakthroughs in the synthesis of alkyl amines have highlighted the power of combining photocatalysis with copper catalysis, a method that allows for the use of readily available carboxylic acids instead of alkyl halides. sciencedaily.comk-online.com Applying such dual catalytic systems could provide a mild and efficient route to the amine functional group. Another promising avenue is the use of heterogeneous nanocatalysts, such as supported palladium, silver, gold, or nickel-copper hybrid materials. cas.cn These catalysts offer advantages like high stability, easy recovery, and reusability, making the process more economical and sustainable. cas.cn

Furthermore, the field of biocatalysis presents a significant opportunity. Enzymes, such as transaminases and amine dehydrogenases, operate under mild aqueous conditions with exceptional stereoselectivity. nih.gov Developing a biocatalytic reductive amination pathway from a corresponding ketone precursor could provide direct access to specific stereoisomers of the target molecule.

Catalytic ApproachDescriptionPotential Advantages for Synthesis
Photoredox/Copper Dual Catalysis Utilizes light and a copper catalyst to form C-N bonds from nitrogen-containing partners and redox-active esters. sciencedaily.comk-online.comMild reaction conditions, high functional group tolerance, use of non-toxic starting materials.
Heterogeneous Nanocatalysis Employs solid-supported metal nanoparticles (e.g., Ni-Cu, Pd) for amination reactions. cas.cnCatalyst is easily separated and recycled, enhanced stability, suitable for continuous flow processes.
Organocatalysis Uses small, metal-free organic molecules, such as amine-rich carbon dots, to catalyze bond formations. units.itAvoids heavy metal contamination, often uses benign catalysts, and can be designed for asymmetric transformations.
Biocatalysis (Enzymatic) Employs isolated enzymes like transaminases or whole-cell systems to perform selective amination. nih.govgoogle.comUnparalleled stereoselectivity, mild aqueous reaction conditions, environmentally friendly.

Investigation into Advanced Material Science Applications

The bifunctional nature of this compound makes it an attractive candidate for applications in material science. The primary amine can act as a reactive site for polymerization or as a grafting point onto surfaces, while the ether linkage provides flexibility and can influence properties like solvency and thermal stability.

A key area for future research is its use as a curing agent or hardener for epoxy resins. google.com The primary amine can react with epoxide groups to form a cross-linked polymer network. acs.org Studies should focus on how the ether backbone of the molecule influences the mechanical properties, thermal stability, and chemical resistance of the resulting thermoset material compared to conventional amine hardeners. mdpi.com Similarly, its role as a monomer in the synthesis of specialty polymers, such as polyamides and polyurethanes, warrants investigation. google.com These materials could exhibit unique properties due to the flexible ether segment incorporated into the polymer chain.

Other potential applications could mirror those of similar functionalized amines, such as its use as an adhesion promoter, a surfactant, or a corrosion inhibitor in various formulations. arkema.comatamankimya.com

Potential ApplicationRole of this compoundDesired Properties and Research Focus
Epoxy Resin Curing Agent The primary amine acts as a cross-linker for epoxy monomers. google.commdpi.comInvestigate cure kinetics, glass transition temperature (Tg), mechanical strength, and thermal stability of the resulting polymer.
Polymer Monomer Serves as a building block for polyamides (via reaction with dicarboxylic acids) or polyurethanes.Synthesis of novel polymers with tailored flexibility, hydrophilicity, and thermal properties.
Corrosion Inhibitor Amine group adsorbs onto metal surfaces, forming a protective layer. atamankimya.comEvaluate inhibition efficiency in various corrosive media and for different metals.
Adhesion Promoter Functional groups interact with both a substrate and a coating to improve bonding.Test performance in coatings for metal and alloy surfaces.

Expanding the Scope of Chiral Synthesis and Applications

The structure of this compound contains a stereocenter at the second carbon of the methoxypropyl group. The synthesis and application of enantiomerically pure chiral amines are of paramount importance, particularly in the pharmaceutical and agrochemical industries where stereochemistry often dictates biological activity. nih.gov

Future research should therefore heavily focus on developing asymmetric synthetic routes to obtain the individual (R)- and (S)-enantiomers of the compound. Biocatalysis is an exceptionally powerful tool for this purpose. The use of engineered amine dehydrogenases (AmDHs) or (R)- or (S)-selective transaminases could facilitate the asymmetric amination of the prochiral ketone, 1-(1-methoxypropan-2-yloxy)propan-1-one, to yield the desired enantiomer with high enantiomeric excess. nih.govresearchgate.net Studies on the biocatalytic synthesis of the related chiral amine (S)-1-methoxypropan-2-amine have demonstrated the feasibility of this approach. google.comresearchgate.net

Alternative chemical strategies could involve the use of chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of the synthesis. nih.govrsc.org Once isolated, the enantiopure forms could be explored as chiral building blocks or resolving agents in the synthesis of other complex molecules. researchgate.net

Asymmetric Synthesis StrategyMechanismKey Research Objectives
Biocatalytic Reductive Amination Use of stereoselective enzymes (transaminases, amine dehydrogenases) to convert a prochiral ketone precursor. researchgate.netEnzyme screening and engineering for high conversion and enantioselectivity (>99% ee); process optimization.
Chiral Auxiliary Approach Covalent attachment of a chiral molecule to guide a stereoselective reaction, followed by its removal. nih.govrsc.orgDesign of an efficient synthetic sequence, optimization of diastereoselectivity, and high-yield removal of the auxiliary.
Asymmetric Hydrogenation Catalytic hydrogenation of a corresponding imine or enamine using a chiral metal complex (e.g., Rh, Ru).Development of a suitable substrate and identification of a highly effective chiral catalyst.
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer.Identification of a suitable enzyme (e.g., lipase) or chiral catalyst for efficient resolution.

Deepening Mechanistic Understanding through Advanced Spectroscopic Probes

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic processes and predicting the properties of new materials. Future work should employ advanced spectroscopic and computational tools to gain deeper insights into the behavior of this compound.

In situ spectroscopic techniques, such as ReactIR (FT-IR) and Raman spectroscopy, can be used to monitor the kinetics of its synthesis or its reactions in real-time. This data can help elucidate reaction pathways, identify transient intermediates, and optimize parameters like temperature and catalyst loading. researchgate.net Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), will be essential for unambiguous structural confirmation and for characterizing complex mixtures or polymer structures involving the compound. mdpi.com

Complementing these experimental methods, computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable mechanistic details. nih.gov Theoretical calculations can be used to model reaction transition states, predict spectroscopic signatures, and establish structure-property relationships, thereby guiding experimental design and accelerating the discovery of new applications.

TechniqueResearch FocusInformation Gained
In Situ Spectroscopy (FT-IR, Raman) Real-time monitoring of synthesis or polymerization reactions. researchgate.netReaction kinetics, detection of intermediates, endpoint determination, mechanistic pathway analysis.
Advanced NMR Spectroscopy Detailed structural elucidation of the molecule and its derivatives or polymers. mdpi.comUnambiguous confirmation of chemical structure, stereochemistry, and connectivity in complex systems.
Mass Spectrometry (MS) Analysis of reaction intermediates and products; characterization of polymers.Molecular weight determination, fragmentation patterns for structural insights.
Computational Chemistry (DFT) Modeling of reaction mechanisms, transition states, and molecular properties. nih.govEnergetic profiles of reaction pathways, prediction of reactivity, correlation of structure with electronic properties.

Q & A

Basic: What are the recommended synthetic routes for 3-(1-Methoxypropan-2-yloxy)propan-1-amine, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or ammoniation. A common approach involves reacting a methoxy-substituted propanol derivative (e.g., 1-methoxypropan-2-ol) with 3-chloropropan-1-amine in the presence of a base (e.g., K₂CO₃) in anhydrous toluene or ethanol under reflux (60–80°C for 12–24 hours) . Alternatively, ammoniation of propylene glycol monomethyl ether derivatives using ammonia gas under controlled pressure (2–3 atm) and temperature (100–120°C) yields the amine backbone . Purification is achieved via vacuum distillation (boiling point ~98–100°C) or recrystallization in ethanol/water mixtures. Purity (>98%) can be verified using GC-MS or HPLC with a C18 column and UV detection at 254 nm .

Basic: What key chemical and physical properties influence experimental handling of this compound?

Methodological Answer:
Key properties include:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, but insoluble in hexane. This impacts solvent choice for reactions or biological assays .
  • Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C but prone to oxidation in air. Store in amber vials with desiccants. Avoid prolonged exposure to pH extremes (<3 or >10), which may hydrolyze the ether linkage .
  • pKa : Estimated ~9.5–10.2 (amine group), influencing protonation states in aqueous buffers. Adjust pH to >7.5 to maintain free amine reactivity .

Advanced: How does the methoxy-propanoxy substituent affect reaction mechanisms in nucleophilic or catalytic processes?

Methodological Answer:
The methoxy-propanoxy group acts as an electron-donating substituent, stabilizing intermediates in SN2 reactions (e.g., alkylation of thiols or amines) and enhancing regioselectivity in electrophilic aromatic substitution. For example:

  • In Pd-catalyzed cross-coupling , the ether oxygen coordinates to palladium, accelerating oxidative addition steps. Use ligands like XPhos (2 mol%) and Pd(OAc)₂ (1 mol%) in THF at 80°C for Suzuki-Miyaura reactions .
  • In reduction reactions (e.g., LiAlH₄), steric hindrance from the branched methoxy group slows reduction kinetics compared to linear analogs. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced: What methodologies are used to study its biological activity, and how do structural analogs inform target specificity?

Methodological Answer:

  • Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s reagent (DTNB) for thiol quantification (λ = 412 nm) .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled serotonin receptors in HEK293 cells) with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .
  • Comparative analysis : Analog 3-(4-Methoxyphenoxy)propan-1-amine () shows higher AChE inhibition (IC₅₀ = 12 µM) than the target compound (IC₅₀ = 28 µM), suggesting substituent position dictates activity .

Advanced: How can conflicting data on reactivity or stability be resolved in literature reports?

Methodological Answer:
Discrepancies often arise from substituent positioning or reaction conditions. For example:

  • Oxidation stability : While reports decomposition at pH < 3, notes stability under similar conditions. Resolution requires controlled experiments:
    • Use ¹H NMR to track degradation (disappearance of δ 3.3 ppm methoxy signal) in HCl (pH 2) vs. acetate buffer (pH 4) .
    • Compare activation energy (Ea) via Arrhenius plots from thermogravimetric analysis (TGA) at 25–100°C .
  • Reactivity in alkylation : Steric effects from the 1-methoxypropan-2-yloxy group reduce yields in SN2 reactions compared to linear ethers. Optimize using phase-transfer catalysts (e.g., TBAB) .

Advanced: What computational approaches predict interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4EY7 for AChE) to model binding poses. Parameterize partial charges via Gaussian09 (B3LYP/6-31G*) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability in GROMACS (CHARMM36 force field) over 100 ns. Analyze hydrogen bonding (e.g., methoxy oxygen with Tyr337) .
  • QSAR modeling : Train models on analogs (e.g., ’s pyridine derivatives) to predict logP (clogP = 1.2) and blood-brain barrier permeability (ADMET Predictor®) .

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